1-(3-bromobenzyl)-4-(2-fluorobenzyl)piperazine oxalate
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Overview
Description
1-(3-bromobenzyl)-4-(2-fluorobenzyl)piperazine oxalate, also known as BB-FFP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(3-bromobenzyl)-4-(2-fluorobenzyl)piperazine oxalate is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have analgesic and anti-inflammatory properties. Additionally, this compound has been shown to improve cognitive function in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-bromobenzyl)-4-(2-fluorobenzyl)piperazine oxalate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of human clinical trials, which makes it difficult to fully understand the compound's potential therapeutic effects in humans.
Future Directions
There are several potential future directions for research on 1-(3-bromobenzyl)-4-(2-fluorobenzyl)piperazine oxalate. One area of interest is its potential use in the treatment of neurological disorders, such as depression and anxiety. Additionally, further studies could investigate the compound's potential as an analgesic and anti-inflammatory agent. Finally, more research could be done to fully understand the compound's mechanism of action and its effects on cognitive function.
Synthesis Methods
The synthesis of 1-(3-bromobenzyl)-4-(2-fluorobenzyl)piperazine oxalate involves the reaction of 2-fluorobenzylamine with 3-bromobenzyl chloride in the presence of a base, followed by the addition of piperazine and oxalic acid. The resulting compound is then purified through recrystallization to obtain the final product.
Scientific Research Applications
1-(3-bromobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been studied for its potential use in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. It has also been investigated for its analgesic and anti-inflammatory properties.
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN2.C2H2O4/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTHIVFCEFOWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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